Cas no 100676-10-6 (a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI))
![a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI) structure](https://it.kuujia.com/scimg/cas/100676-10-6x500.png)
100676-10-6 structure
Nome del prodotto:a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI)
a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI)
- 6-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-3,6,6a-trihydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
- 3-(2,3-Dibromo-4,5-dihydroxy-benzyl)-3,3a,6-trihydroxy-tetrahydro-furo[3,2-b]furan-2-one
- AC1L7A6P
- AC1Q7BAN
- CHEBI:389398
- CHEMBL368123
- NSC615490
- NSC-615490
- Rhodomelol
- Rhodomelol, from the red alga Polysiphonia lanosa
- .beta.-D-threo-D-glycero-3-Hexulofuranosonic acid,3-dibromo-4,5-dihydroxyphenyl)methyl],.gamma.-lactone
- DTXSID60326778
- 6-[(2,3-dibromo-4,5-dihydroxy-phenyl)methyl]-3,6,6a-trihydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
- Furo[3, .beta.-D-threo-d-glycero-3-hexulo furanosonic acid deriv. (9CI) (+)-Rhodomelol
- 100676-10-6
- BDBM50056941
-
- Inchi: InChI=1S/C13H12Br2O8/c14-7-4(1-5(16)9(18)8(7)15)2-12(20)11(19)23-10-6(17)3-22-13(10,12)21/h1,6,10,16-18,20-21H,2-3H2
- Chiave InChI: KYQGDJSJCJZIAX-UHFFFAOYSA-N
- Sorrisi: OC1C=C(CC2(C(=O)OC3C(COC23O)O)O)C(Br)=C(Br)C=1O
Proprietà calcolate
- Massa esatta: 453.88976
- Massa monoisotopica: 453.89
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 506
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 137Ų
- XLogP3: 0.1
Proprietà sperimentali
- Densità: 2.36
- Punto di ebollizione: 674.5°Cat760mmHg
- Punto di infiammabilità: 361.8°C
- Indice di rifrazione: 1.791
- PSA: 136.68
- LogP: -0.09850
a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI) Letteratura correlata
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
100676-10-6 (a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI)) Prodotti correlati
- 1852-50-2(Estriol-16beta-D-glucopyranosiduronic acid)
- 16481-54-2(Podophyllotoxin glucoside)
- 112828-15-6((R)-Naproxen Acyl-b-D-glucuronide)
- 11006-70-5(Olivomycin)
- 102647-16-5(D-threo-2-Pentulose,1-C-[(2S,3S)-7-[[3-O-acetyl-2,6-dideoxy-4-O-(2,6-dideoxy-4-O-methyl-a-D-lyxo-hexopyranosyl)-b-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-a-L-arabino-hexopyranosyl-(1®3)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®3)-2,6-dideoxy-b-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-(9CI))
- 33419-42-0(Etoposide)
- 155179-14-9(L-glycero-D-altro-Pentadec-14-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13,14,15-heptadeoxy-12-methyl-15-phenyl-,11-acetate 5-octanoate, (7S,11x,12x,14E)- (9CI))
- 20362-31-6(Arctiin)
- 151990-70-4(L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-,5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12x)- (9CI))
- 15270-34-5(16α-Hydroxyestrone 16-β-D-Glucuronide)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
